molecular formula C16H16N4O B11815568 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B11815568
M. Wt: 280.32 g/mol
InChI Key: WTVOTHSVCDEYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a synthetic small molecule featuring a 1,2,4-triazole core linked to a pyridine ring via a phenoxymethyl bridge. This specific molecular architecture, which integrates multiple nitrogen-containing heterocycles, is of significant interest in various research fields, particularly in medicinal chemistry and chemical biology. Compounds containing both 1,2,4-triazole and pyridine moieties are frequently investigated due to their potential for diverse biological activities . The 1,2,4-triazole ring system, in particular, is a privileged scaffold in drug discovery, documented in scientific literature to exhibit a broad spectrum of pharmacological properties, including antifungal, antimicrobial, antiviral, and anti-inflammatory activities . The pyridine ring is a common heterocycle found in many therapeutic agents and contributes to the molecule's ability to engage in hydrogen bonding and coordinate with metals, which can be crucial for interacting with biological targets . The 3,4-dimethylphenoxy moiety attached to the triazole ring may influence the compound's lipophilicity and overall pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a core structure for developing novel bioactive agents. Its structure is consistent with compounds studied for applications in antiviral research, given the noted activity of similar triazole and pyridine derivatives against viruses such as the herpes simplex virus (HSV), influenza A virus (IAV), and others . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

4-[5-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H16N4O/c1-11-3-4-14(9-12(11)2)21-10-15-18-16(20-19-15)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,19,20)

InChI Key

WTVOTHSVCDEYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NN2)C3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine

The triazole core is constructed via cyclocondensation of pyridine-4-carbohydrazide with cyanoguanidine under acidic conditions:

Pyridine-4-carbohydrazide+CyanoguanidineHCl, EtOHΔ5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine+NH3\text{Pyridine-4-carbohydrazide} + \text{Cyanoguanidine} \xrightarrow[\text{HCl, EtOH}]{\Delta} 5\text{-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine} + \text{NH}_3

Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C).
Yield : 68–72% after recrystallization (ethanol/water).

Functionalization with 3,4-Dimethylphenoxymethyl Group

The amine intermediate is alkylated using chloromethyl-3,4-dimethylphenyl ether:

5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine+ClCH2O-C6H3(CH3)2DIEA, DMFRTTarget Compound5\text{-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine} + \text{ClCH}2\text{O-C}6\text{H}3\text{(CH}3\text{)}_2 \xrightarrow[\text{DIEA, DMF}]{RT} \text{Target Compound}

Optimized Conditions :

  • Solvent : DMF, 25°C, 6 h.

  • Base : Diisopropylethylamine (2.5 equiv).

  • Yield : 85% (HPLC purity >95%).

Key Challenge : Competing N1- vs. N2-alkylation. DIEA suppresses N1-alkylation, favoring the desired N3-substitution.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Pyridine Attachment

A boronic ester derivative of the triazole is coupled with 4-bromopyridine:

Triazole-Bpin+4-BromopyridinePd(PPh3)4,Na2CO3Dioxane/H2O5-(Pyridin-4-yl)-1H-1,2,4-triazole\text{Triazole-Bpin} + \text{4-Bromopyridine} \xrightarrow[\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3]{\text{Dioxane/H}_2\text{O}} \text{5-(Pyridin-4-yl)-1H-1,2,4-triazole}

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Base : Na2CO3 (2.5 equiv).

  • Temperature : 110°C, 16 h.

  • Yield : 78% after flash chromatography.

Etherification via Mitsunobu Reaction

The phenoxymethyl group is introduced using a Mitsunobu reaction:

5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-ylmethanol+3,4-DimethylphenolDIAD, PPh3THFTarget Compound5\text{-(Pyridin-4-yl)-1H-1,2,4-triazol-3-ylmethanol} + 3,4\text{-Dimethylphenol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target Compound}

Conditions :

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), triphenylphosphine (1.2 equiv).

  • Solvent : THF, 0°C → RT, 4 h.

  • Yield : 82%.

One-Pot Tandem Synthesis

A streamlined method combines triazole formation and alkylation in a single pot:

  • Cyclocondensation : Pyridine-4-carbohydrazide + thiosemicarbazide → 5-(Pyridin-4-yl)-1H-1,2,4-triazole-3-thiol.

  • Alkylation : Thiol intermediate + ClCH2O-C6H3(CH3)2 → Target compound after oxidation (H2O2, AcOH).

Advantages :

  • Eliminates intermediate isolation.

  • Overall Yield : 70% (vs. 58% stepwise).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.61 (d, J = 6.8 Hz, 2H, Py-H), 7.96 (d, J = 6.7 Hz, 2H, Py-H), 7.59 (s, 1H, Triazole-H), 6.92 (d, J = 8.1 Hz, 1H, Ar-H), 6.78 (d, J = 8.0 Hz, 1H, Ar-H), 5.12 (s, 2H, OCH2), 2.23 (s, 3H, CH3), 2.18 (s, 3H, CH3).

  • HRMS (ESI+) : m/z calc. for C16H16N4O [M+H]+: 281.1396; found: 281.1399.

Purity Assessment

  • HPLC : >98% purity (Waters Sunfire C18, 15–95% MeOH/H2O + 0.05% TFA).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation + Alkylation8595High regioselectivity
Suzuki-Miyaura Coupling7897Scalability (>10 g)
One-Pot Tandem7093Reduced steps, cost-effective

Challenges and Optimization Strategies

  • Regioselectivity in Triazole Alkylation : Use of bulky bases (e.g., DIEA) directs substitution to N3.

  • Byproduct Formation : Thiol oxidation byproducts in one-pot synthesis require careful pH control during workup.

  • Solvent Choice : DMF enhances alkylation rates but complicates purification; switching to THF improves isolation .

Chemical Reactions Analysis

Types of Reactions

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The pyridine ring may participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues with Umami Agonist Activity

Compound : 2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643, FEMA 4798)

  • Key Differences: Replaces the (3,4-dimethylphenoxy)methyl group with a 2,3-dimethoxyphenylthioether moiety. Contains a sulfur atom instead of an oxygen in the linker.
  • Biological Activity: Acts as a potent umami receptor agonist, effective at concentrations 1000-fold lower than monosodium glutamate (MSG) .

Table 1: Structural and Functional Comparison

Feature Target Compound S3643 (FEMA 4798)
Aromatic Substituent 3,4-Dimethylphenoxy 2,3-Dimethoxyphenylthioether
Linker Atom Oxygen Sulfur
Receptor Affinity Not reported High umami receptor affinity
Applications Unknown Food flavor enhancer

Triazolyl-Pyridine Derivatives in Disease Biomarkers

Compound : 2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine

  • Key Differences: Lacks the phenoxymethyl substituent. Features two pyridine rings directly linked to the triazole.
  • Biological Activity : Exhibits a 55.64-fold upregulation in moyamoya disease (MMD) patient plasma, suggesting a role in disease pathology .
  • Significance : First reported metabolic disturbance linked to MMD, though mechanistic insights remain unclear .

Substituted Triazoles with Varied Pharmacokinetic Profiles

Compound : 3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

  • Key Differences: Substitutes the phenoxymethyl group with a 4-methylbenzylthio and ethyl group. Pyridine is at position 3 instead of 4.

Compound : 4-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine (Topiroxostat Impurity)

  • Key Differences: Contains a 4-methylphenyl group instead of dimethylphenoxy.
  • Applications : Associated with xanthine oxidase inhibitors, highlighting the role of triazolyl-pyridines in enzyme inhibition .

Heterocyclic Complexes for Material Science

Compound : 2-(3-(4-(Pyridin-4-yl)phenyl)-1H-1,2,4-triazol-5-yl)pyridine-Zn Complex

  • Key Differences :
    • Forms coordination complexes with zinc, enabling applications in catalysis and materials science.
  • Structure : Deprotonated triazole ligands facilitate metal binding, unlike the target compound .

Table 3: Comparative Overview of Analogues

Compound Key Substituents Biological Role Applications
Target Compound 3,4-Dimethylphenoxymethyl Unknown Under investigation
S3643 (FEMA 4798) 2,3-Dimethoxyphenylthioether Umami receptor agonist Flavor enhancer
2-[3-(4-Pyridyl)-triazolyl]pyridine Dual pyridine rings MMD biomarker Disease research
3-(4-Ethyl-5-(4-methylbenzylthio)-triazolyl)pyridine Ethyl, 4-methylbenzylthio Lipophilicity modulator Pharmaceutical candidate

Biological Activity

The compound 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure

The structure of 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can be represented as follows:

C15H16N4O(Molecular Weight 284 32 g mol)\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}\quad (\text{Molecular Weight 284 32 g mol})

Biological Activity Overview

  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against these pathogens. For instance, derivatives of 1,2,4-triazoles have shown MIC values as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Mycobacterium luteum .
  • Antifungal Activity
    • The antifungal potential was assessed using agar diffusion methods. Compounds similar to 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine exhibited over 90% inhibition against certain fungal strains . This suggests that modifications in the triazole ring can enhance antifungal effectiveness.
  • Antitumor Activity
    • Recent studies have demonstrated that analogs of this compound exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The IC50 values for these compounds were reported to be around 39.2 ± 1.7 μM , indicating promising antitumor activity .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialE. coli, S. aureusMIC: 0.9 µg/mL
AntifungalC. tenuis, A. niger>90% Inhibition
AntitumorMDA-MB-231, U-87IC50: 39.2 ± 1.7 μM

Case Study: Antitumor Mechanism

A study involving molecular modeling suggested that the active hydrazones derived from the triazole framework may influence the mitogen-activated protein kinase pathway by inhibiting BRAF and MEK serine-threonine protein kinases . This pathway is crucial in cancer cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine, and what experimental conditions optimize yield?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 3,4-dimethylphenoxymethyl halides under basic conditions (e.g., NaOH in MeOH) can yield the target compound .
  • Step 2 : Optimize reaction time, temperature (e.g., 60–80°C), and stoichiometry of alkylating agents to minimize byproducts. Monitor via TLC or HPLC .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Resolve the coordination geometry and hydrogen-bonding patterns, as demonstrated for analogous Co(II) complexes with triazole-pyridine ligands .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., pyridine protons at δ 8.1–8.6 ppm, triazole protons at δ 7.2–7.5 ppm) and HRMS for exact mass verification (e.g., [M+H]+^+ calculated vs. observed) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test against microbial targets (e.g., Staphylococcus aureus) using microdilution methods. Triazole derivatives with alkylthio groups show enhanced activity .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent chain length, halogenation) influence bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., fluorobenzyl vs. methoxyethyl groups). For example, fluorinated analogs exhibit higher binding affinity due to increased electronegativity and lipophilicity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or microbial dehydrogenases .

Q. How can contradictory biological data (e.g., elevated plasma levels in disease models) be resolved?

  • Case Study : In moyamoya disease (MMD), a related triazole-pyridine compound showed a 55.6-fold increase in patient plasma. To validate:

  • Step 1 : Replicate findings using LC-MS/MS in independent cohorts.
  • Step 2 : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) and protein binding via equilibrium dialysis .

Q. What strategies mitigate interference from coordination with metal ions in biological systems?

  • Methodology :

  • Chelation studies : Use EDTA or desferrioxamine to sequester metal ions (e.g., Fe3+^{3+}, Co2+^{2+}) and assess changes in activity .
  • Alternative ligands : Design derivatives with sterically hindered groups to reduce metal coordination, as seen in nickel(II) complexes with pyridyl-triazole ligands .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodology :

  • pH-dependent stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for triazole derivatives) to guide formulation .

Data Contradiction and Validation

Q. How to address discrepancies in reported antimicrobial efficacy across studies?

  • Resolution Strategy :

  • Standardize protocols : Use CLSI guidelines for minimum inhibitory concentration (MIC) assays.
  • Cross-validate : Compare results with structurally similar compounds (e.g., 4-(5-((5-(alkylthio)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1H-1,2,4-triazol-3-yl)pyridine) .

Q. What analytical techniques confirm the absence of toxic byproducts (e.g., genotoxic impurities)?

  • Methodology :

  • LC-MS/MS : Screen for residual alkyl halides or aromatic amines.
  • Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .

Tables for Key Findings

Property Value/Observation Reference
Antimicrobial Activity MIC = 8–32 µg/mL (S. aureus)
Plasma Stability >90% intact after 24h (pH 7.4)
Coordination Geometry Distorted octahedral (Co–N: 2.057–2.130 Å)
Thermal Decomposition Onset at 215°C (TGA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.